![molecular formula C19H18F3NO4S B2818377 (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1448026-65-0](/img/structure/B2818377.png)
(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a phenylsulfonyl group and a trifluoromethoxyphenyl group, which can contribute to its reactivity and properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the pyrrolidine ring, the phenylsulfonyl group, and the trifluoromethoxyphenyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring can undergo various reactions, including those involving the nitrogen atom or the carbon atoms in the ring .Scientific Research Applications
- Researchers have explored the antibacterial potential of pyrrolidine derivatives, including compounds containing the phenylsulfonyl group. The presence of the phenylsulfonyl moiety in the structure of this compound may contribute to its antibacterial properties .
- Structure–Activity Relationship (SAR) studies have revealed that variations in N′-substituents and 4′-phenyl substituents significantly impact antibacterial activity. For instance, different substituents affect the compound’s efficacy against specific bacterial strains .
- Indole derivatives, which share some structural features with our compound, have been investigated as potential HIV-1 inhibitors. Specifically, compounds like 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone and 1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone have shown promising anti-HIV-1 activity .
- The compound 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, synthesized via the Petasis reaction, falls within the category of alkylaminophenols. These compounds have biological significance and may exhibit diverse effects .
- The pyrrolidine ring’s stereogenicity plays a crucial role in drug design. Different stereoisomers and spatial orientations of substituents can lead to varying biological profiles. Understanding these aspects is essential for optimizing drug candidates .
- The pyrrolidine scaffold allows efficient exploration of pharmacophore space due to sp3 hybridization. Its non-planarity (referred to as “pseudorotation”) contributes to increased three-dimensional coverage, potentially influencing binding interactions with biological targets .
- Researchers have employed two primary synthetic strategies:
Antibacterial Activity
Biological Activity Against HIV-1
Alkylaminophenol Compounds
Drug Design and Stereochemistry
Pharmacophore Exploration
Synthetic Strategies
Mechanism of Action
Future Directions
properties
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4S/c20-19(21,22)27-16-10-8-14(9-11-16)18(24)23-12-4-5-15(23)13-28(25,26)17-6-2-1-3-7-17/h1-3,6-11,15H,4-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCULWWFBBOUATM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone |
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